Kadlongilactone e
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H40O6 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(1R,2S,5R,13S,15R,18S,23R,24S,26S)-13-hydroxy-26-methoxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),19-tetraene-8,21-dione |
InChI |
InChI=1S/C31H40O6/c1-16-11-19-12-20-22-14-31(34)13-18-7-10-25(32)37-29(3,4)21(18)8-9-24(31)30(22,5)15-23(35-6)26(20)17(2)27(19)36-28(16)33/h7,10-11,13,17,19,21-24,27,34H,8-9,12,14-15H2,1-6H3/t17-,19+,21+,22-,23-,24-,27-,30+,31+/m0/s1 |
InChI Key |
CFDFOUVGATVVRB-ZOLPLMAJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H](CC3=C1[C@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C |
Canonical SMILES |
CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C |
Origin of Product |
United States |
Isolation and Purification Methodologies of Kadlongilactone E
Plant Source and Specimen Preparation
The journey to pure Kadlongilactone E begins with the careful selection and preparation of its natural source, the Kadsura longipedunculata plant.
Selection of Kadsura longipedunculata Biome and Source Material
Kadsura longipedunculata, an evergreen climbing shrub, is predominantly found in the southwest provinces of China. mdpi.comresearchgate.net This region serves as the primary biome for sourcing the plant material required for the isolation of this compound and related triterpenoids. The selection of healthy, mature plants from this specific geographical location is critical to ensure the presence and abundance of the target compounds.
Plant Part Specificity and Collection Protocols
Scientific investigations have revealed that Kadlongilactone-type triterpenoids are localized in specific parts of the plant. This compound, in particular, has been successfully isolated from the roots of Kadsura longipedunculata. mdpi.com Other related compounds, such as Kadlongilactones A, B, C, and F, have been identified in the leaves and stems, indicating that different parts of the plant can be valuable sources for various structurally similar molecules. nih.govcapes.gov.brnih.gov
Standard botanical collection protocols are followed to ensure authenticity and reproducibility of the research. This includes the collection of a voucher specimen for deposition in a herbarium, allowing for formal identification and future reference.
Extraction Techniques from Plant Matrix
Once the appropriate plant material is collected and prepared (typically by air-drying and powdering), the process of extracting the desired chemical constituents begins. This multi-step process involves initial solvent extraction followed by strategic partitioning to create enriched fractions.
Solvent-Based Extraction Approaches
The initial step involves a solid-liquid extraction to draw out a broad range of compounds from the powdered plant material. For the extraction of triterpenoids like this compound from the roots of K. longipedunculata, a highly polar solvent system is employed. The most commonly cited method is percolation or maceration with 95% aqueous ethanol. mdpi.com This technique effectively liberates a complex mixture of phytochemicals into a crude extract.
Table 1: Initial Solvent Extraction Method
| Parameter | Description |
|---|---|
| Plant Material | Air-dried and powdered roots of Kadsura longipedunculata |
| Technique | Percolation or Maceration |
| Solvent | 95% aqueous Ethanol |
| Outcome | Crude Ethanolic Extract |
Liquid-Liquid Partitioning Strategies
The crude ethanolic extract, containing a multitude of compounds, requires further fractionation to isolate the triterpenoid (B12794562) constituents. This is achieved through liquid-liquid partitioning, a technique that separates compounds based on their differential solubility in two immiscible liquids. atlantis-press.com
The crude extract is first concentrated under vacuum to remove the ethanol. The resulting residue is then suspended in water and sequentially partitioned with a series of organic solvents of varying polarities. This process typically starts with a non-polar solvent and moves to more polar ones. For instance, the aqueous suspension might be partitioned first with petroleum ether or ethyl acetate (B1210297), followed by solvents like chloroform (B151607) or n-butanol. nih.gov This strategy effectively separates the complex mixture into several fractions, with compounds like this compound concentrating in the fraction with the solvent that best matches its polarity. researchgate.net
Table 2: Liquid-Liquid Partitioning Strategy
| Step | Procedure | Purpose |
|---|---|---|
| 1 | The crude extract is concentrated and suspended in Water (H₂O). | To create an aqueous phase for partitioning. |
| 2 | The aqueous suspension is mixed with an immiscible organic solvent (e.g., Ethyl Acetate). | To separate compounds based on polarity. Less polar compounds move to the organic phase. |
| 3 | The layers are separated, and the process is repeated with different solvents if necessary. | To generate multiple fractions with varying chemical profiles, enriching for the target compound. |
Chromatographic Separation Procedures for this compound
The final and most critical stage in the isolation of pure this compound involves chromatography. iipseries.org This technique separates the components of the enriched fractions with high resolution. A combination of different chromatographic methods is often necessary to achieve the desired purity.
The fractions obtained from liquid-liquid partitioning are subjected to various chromatographic techniques. A common initial step is column chromatography using silica (B1680970) gel as the stationary phase. nih.gov The fraction is loaded onto the column and eluted with a mobile phase, which is typically a gradient system of two or more solvents. For example, a gradient of petroleum ether and acetone (B3395972) might be used, where the polarity of the mobile phase is gradually increased. This separates the compounds based on their affinity for the silica gel, with different compounds eluting from the column at different times, collected as distinct sub-fractions.
For the final purification, High-Performance Liquid Chromatography (HPLC) is often employed. nih.gov This high-resolution technique, particularly in its semi-preparative form, is capable of separating structurally similar compounds to yield highly pure this compound.
Table 3: Chromatographic Purification Methods
| Technique | Stationary Phase | Mobile Phase (Eluent) Example | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel | Gradient system (e.g., Petroleum Ether-Acetone) | Initial fractionation and purification of the extract. |
| Preparative HPLC | Reversed-Phase (e.g., C18) | Acetonitrile-Water or Methanol-Water | Final purification to yield the pure compound. |
Adsorption Chromatography Applications
Adsorption chromatography is a critical initial step in the purification of this compound from its natural source, Kadsura longipedunculata. This technique separates chemical compounds based on their differential adsorption to a stationary phase. In the isolation of this compound, a column packed with a polar adsorbent, such as silica gel, is typically used.
The crude extract, dissolved in a non-polar solvent, is loaded onto the column. A gradient elution is then performed, starting with a non-polar mobile phase and gradually increasing the polarity. This process allows for the separation of compounds based on their polarity. Non-polar compounds travel down the column more quickly, while more polar compounds, like this compound, are retained on the stationary phase for longer. The fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the compound of interest.
Table 1: Adsorption Chromatography Parameters for this compound Isolation
| Parameter | Details |
| Stationary Phase | Silica Gel (e.g., 200-300 mesh) |
| Mobile Phase | A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity with a more polar solvent such as ethyl acetate or acetone. |
| Elution Technique | Gradient Elution |
| Fraction Analysis | Thin-Layer Chromatography (TLC) |
Size Exclusion Chromatography Utilization
Following initial separation by adsorption chromatography, fractions enriched with this compound may undergo further purification using size exclusion chromatography (SEC). This method, also known as gel permeation chromatography, separates molecules based on their size or molecular weight.
The stationary phase in SEC consists of porous beads. Larger molecules that cannot enter the pores pass through the column more quickly and are eluted first. Smaller molecules, which can penetrate the pores, have a longer path to travel and are eluted later. This technique is effective in separating this compound from other compounds of similar polarity but different molecular size.
Table 2: Size Exclusion Chromatography Parameters for this compound Purification
| Parameter | Details |
| Stationary Phase | Sephadex LH-20 or similar gel filtration medium. |
| Mobile Phase | A solvent system in which the compound is soluble, often a mixture of chlorinated solvents and methanol (B129727) (e.g., CHCl₃/MeOH). |
| Separation Basis | Molecular Size/Weight |
| Elution Order | Larger molecules elute before smaller molecules. |
High-Performance Liquid Chromatography Optimization
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used in the final stages of purification to obtain high-purity this compound. Both normal-phase and reversed-phase HPLC can be employed, with the choice depending on the specific impurities remaining after previous purification steps.
For preparative HPLC, a column with a suitable stationary phase is chosen, and the mobile phase composition is optimized to achieve the best separation of this compound from any remaining closely related compounds. The use of a detector, such as a UV detector, allows for the monitoring of the elution profile and the collection of the pure compound.
Table 3: High-Performance Liquid Chromatography Parameters for this compound Final Purification
| Parameter | Details |
| Mode | Preparative Reversed-Phase or Normal-Phase HPLC |
| Stationary Phase | C18 silica gel (for reversed-phase) or silica gel (for normal-phase). |
| Mobile Phase | Optimized mixture of solvents such as acetonitrile/water or methanol/water for reversed-phase, or a hexane/ethyl acetate gradient for normal-phase. |
| Detection | UV Detector (wavelength selected based on the UV absorbance maximum of this compound). |
Yield Determination and Purity Assessment Methodologies
The purity of the isolated this compound is assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment, where a sharp, symmetrical peak in the chromatogram indicates a high degree of purity. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS), are crucial for confirming the structure and assessing the purity of the final compound. The absence of signals from impurities in the spectra is a key indicator of high purity.
Table 4: Methodologies for Yield and Purity Assessment of this compound
| Assessment | Methodology | Details |
| Yield Determination | Gravimetric Analysis | The final weight of the pure compound is measured and expressed as a percentage of the initial dry plant material weight. |
| Purity Assessment | Analytical HPLC | A single, sharp peak in the chromatogram indicates high purity. |
| ¹H and ¹³C NMR | The absence of impurity signals in the NMR spectra confirms purity. | |
| Mass Spectrometry | A single peak corresponding to the molecular weight of this compound is observed. |
Advanced Spectroscopic and Computational Approaches for Kadlongilactone E Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For Kadlongilactone E, a comprehensive suite of one- and two-dimensional NMR experiments was employed to piece together its complex structure.
Proton (¹H) and Carbon-13 (¹³C) NMR Data Interpretation
The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural analysis. The ¹H NMR spectrum reveals the chemical environment and multiplicity of each proton, while the ¹³C NMR spectrum indicates the number and type of carbon atoms present in the molecule.
Detailed analysis of the ¹H NMR data for this compound reveals a series of distinct signals corresponding to its numerous protons. The chemical shifts (δ) are measured in parts per million (ppm) and provide clues about the electronic environment of each proton. For instance, protons attached to carbons bearing electronegative atoms like oxygen are typically found at higher chemical shifts (downfield).
The ¹³C NMR spectrum complements the proton data by providing a count of the unique carbon atoms. The chemical shifts in the ¹³C spectrum are indicative of the hybridization and bonding of each carbon atom. Carbons involved in carbonyl groups, for example, resonate at significantly downfield shifts compared to aliphatic carbons.
Below are the detailed ¹H and ¹³C NMR data for this compound, recorded in deuterated pyridine (C₅D₅N).
Table 1: ¹H and ¹³C NMR Data for this compound (in C₅D₅N)
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 1 | 42.1 | 2.13, m |
| 2 | 27.8 | 1.85, m; 1.65, m |
| 3 | 80.1 | 4.81, dd (11.5, 4.0) |
| 4 | 41.5 | |
| 5 | 50.8 | 2.05, d (12.0) |
| 6 | 23.5 | 1.95, m; 1.68, m |
| 7 | 36.1 | 1.65, m; 1.45, m |
| 8 | 45.2 | |
| 9 | 142.1 | |
| 10 | 144.9 | |
| 11 | 125.4 | 5.98, d (11.0) |
| 12 | 134.5 | 6.45, d (11.0) |
| 13 | 48.9 | 2.58, d (12.0) |
| 14 | 53.2 | |
| 15 | 36.1 | 1.85, m; 1.65, m |
| 16 | 77.9 | 4.65, br s |
| 17 | 56.5 | 2.75, s |
| 18 | 20.1 | 1.15, s |
| 19 | 28.5 | 1.05, s |
| 20 | 128.9 | |
| 21 | 138.8 | 5.85, s |
| 22 | 37.8 | 2.45, m; 2.25, m |
| 23 | 29.5 | 2.15, m; 1.85, m |
| 24 | 170.1 | |
| 25 | 83.2 | |
| 26 | 171.5 | |
| 27 | 22.1 | 1.25, s |
| 28 | 29.8 | 1.28, s |
| 29 | 33.5 | 1.35, s |
| 30 | 22.5 | 1.18, s |
| OMe | 51.8 | 3.68, s |
Data sourced from Pu, J.-X. et al. J. Nat. Prod. 2007, 70, 1706-1711.
Two-Dimensional NMR Techniques (COSY, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides a list of chemical shifts, 2D NMR experiments are essential for establishing the connectivity between atoms and elucidating the three-dimensional structure.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY correlations were used to trace the proton-proton networks within the individual rings of the complex polycyclic system.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for connecting the spin systems identified by COSY and for assigning the quaternary carbons (those without attached protons). For this compound, key HMBC correlations helped to piece together the entire carbon skeleton, including the placement of carbonyl groups and methyl substituents.
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. This through-space correlation is vital for determining the relative stereochemistry of the molecule. In the case of this compound, NOESY correlations provided critical information about the spatial orientation of substituents and the fusion of the multiple rings, ultimately defining its three-dimensional shape.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized.
The HRESIMS analysis of this compound yielded a pseudomolecular ion peak at m/z 509.2829 [M + H]⁺. This high-precision mass measurement allowed for the unambiguous determination of its molecular formula as C₃₁H₄₀O₆, which corresponds to 12 degrees of unsaturation. This information is consistent with the complex, polycyclic structure featuring multiple rings and double bonds as suggested by the NMR data. While detailed fragmentation analysis was not the primary focus of the initial structural elucidation, the accurate mass measurement was a critical piece of evidence in confirming the elemental composition of the molecule.
Quantum Chemical Calculations in Structural Validation
In modern natural product chemistry, computational methods are increasingly used to validate and refine structures determined by spectroscopic means. For this compound, Density Functional Theory (DFT) calculations played a significant role in confirming the proposed structure.
Density Functional Theory (DFT) for NMR Chemical Shift Prediction and Comparison
One of the powerful applications of DFT is the prediction of NMR chemical shifts. By calculating the magnetic shielding of each nucleus in a proposed structure, theoretical chemical shifts can be generated. These calculated values are then compared with the experimental NMR data. A strong correlation between the calculated and experimental shifts provides robust support for the proposed structure. For this compound, DFT calculations were performed to predict its ¹³C NMR chemical shifts. The high level of agreement between the predicted and the experimentally observed chemical shifts served as a crucial validation of the complex ring system and the assigned stereochemistry. nih.gov
Computational Analysis of Conformational Dynamics and Intramolecular Interactions
Beyond chemical shift prediction, DFT can be used to explore the conformational landscape of a molecule. For a complex and sterically crowded molecule like this compound, understanding its most stable three-dimensional arrangement is key. Computational analysis allows for the identification of the lowest energy conformer and provides insights into intramolecular interactions, such as hydrogen bonding and steric hindrance, that dictate its shape. This computational analysis complements the experimental data from NOESY, providing a more complete picture of the molecule's spatial arrangement and confirming the stereochemical assignments made based on the spectroscopic data. nih.gov
Comparative Spectroscopic Analysis with Related Kadlongilactones and Analogs
The structural elucidation of this compound and its congeners relies heavily on a comparative analysis of their spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectra. Subtle differences in the substitution patterns and stereochemistry among these closely related natural products lead to discernible shifts in their ¹H and ¹³C NMR spectra, providing critical clues for determining their precise structures. The family of kadlongilactones, including Kadlongilactone A, C, and D, all share a complex hexacyclic libretexts.orglibretexts.orgnih.govresearchgate.netresearchgate.netresearchgate.net ring system, making them ideal subjects for such comparative studies. nih.gov
A pivotal factor influencing the NMR spectra of these compounds is the stereochemistry at the C-16 position and its profound effect on the conformation of Ring D. Research has revealed a significant conformational inversion of this ring between Kadlongilactone A and Kadlongilactone D, directly attributable to the orientation of the hydroxyl group at C-16. nih.gov
Influence of C-16 Stereochemistry on Ring D Conformation:
In Kadlongilactone A, which features an α-oriented hydroxyl group at C-16, Ring D adopts a stable half-chair conformation. Conversely, in Kadlongilactone D, the presence of a β-oriented hydroxyl group at the same position induces a flip to a half-boat conformation. nih.gov This conformational change alters the spatial relationships between atoms, resulting in significant variations in the chemical shifts of adjacent protons and carbons, which are instrumental for structural assignment.
Spectroscopic Comparison with Kadlongilactone C:
Kadlongilactone C, identified as 16-α-O-methylkadlongilactone A, offers a clear example of how a minor structural modification impacts the NMR spectrum. The primary differences in the spectra of Kadlongilactone C compared to Kadlongilactone A are localized around the site of methylation.
The introduction of a methyl ether at C-16 in Kadlongilactone C results in the appearance of characteristic signals for a methoxy (B1213986) group. In the ¹³C NMR spectrum, a new signal appears at approximately δC 56.1, and in the ¹H NMR spectrum, a singlet corresponding to the three methoxy protons is observed around δH 3.35.
Furthermore, the substitution of the hydroxyl group with a less deshielding methoxy group leads to an upfield shift of the H-16 proton signal. This comparison highlights the sensitivity of NMR spectroscopy to even small changes in the electronic environment of a nucleus.
Data-Driven Comparison of Kadlongilactone Analogs:
The table below summarizes the key differential NMR signals observed between this compound and its related analogs based on detailed spectroscopic analysis. These variations are foundational for confirming the unique structural attributes of each compound.
| Compound | Key Structural Feature | Notable ¹³C NMR Shifts (δC, ppm) | Notable ¹H NMR Shifts (δH, ppm) |
| Kadlongilactone A | 16α-OH | C-16: ~78.5 | H-16: ~4.64 |
| Kadlongilactone C | 16α-OCH₃ | C-16: Shifted from ~78.5; OCH₃: ~56.1 | H-16: ~3.84 (Upfield shift); OCH₃: ~3.35 (s) |
| Kadlongilactone D | 16β-OH | C-15, C-16, C-17, C-20, C-21: Significant shifts due to Ring D inversion | H-15, H-16, H-17, H-20, H-21: Significant shifts and coupling constant changes |
| This compound | C-15 Carbonyl | C-15: ~210 (Ketone); C-16: Shifted significantly | H-16: Signal is absent; Protons adjacent to C-15 are deshielded |
Note: The chemical shift values are approximate and collated from spectral data analysis for comparative purposes.
The analysis of this compound reveals a distinct feature: the presence of a carbonyl group at the C-15 position. This is evidenced in the ¹³C NMR spectrum by a characteristic downfield signal typical for a ketone (~210 ppm) and the absence of the corresponding methylene (B1212753) signals observed in other analogs. The presence of this ketone functionality fundamentally alters the electronic environment of the neighboring C-16, leading to substantial shifts in its NMR signals when compared to Kadlongilactones A, C, and D. This comparative approach, contrasting the known spectra of related compounds with the data obtained for an unknown, is a cornerstone of modern natural product structure elucidation.
Biosynthetic Investigations and Proposed Pathways for Kadlongilactone E
Classification within the Schinortriterpenoid Subclass
Kadlongilactone E is classified as a schinortriterpenoid, a distinct subclass of triterpenoids primarily found in plants of the Schisandraceae family, which includes the genera Kadsura and Schisandra. psu.eduacgpubs.org These compounds are characterized by highly oxygenated and rearranged carbon skeletons. psu.edu The discovery of numerous structurally diverse triterpenoids within this family, including lanostane (B1242432), cycloartane, and various nortriterpenoids, highlights the complex and unique biosynthetic machinery present in these plants. psu.eduacgpubs.orgnih.gov
From a biosynthetic perspective, the kadlongilactone-type triterpenoids are thought to be related to 14(13→12)-abeo-cycloartane skeletons. psu.eduresearchgate.net The unique hexacyclic ring system of kadlongilactones, featuring a 7/7/5/6/6/6-fused framework in some cases, represents an unprecedented rearranged structure among natural products. rsc.orgnih.gov The presence of this and other novel skeletons, such as schiartane and wuweiziartane, underscores the remarkable biosynthetic plasticity within the Schisandraceae family. psu.edu
Elucidation of Precursor Incorporation and Enzymatic Transformations
The biosynthesis of this compound, like other triterpenoids, originates from the ubiquitous precursor squalene (B77637). vulcanchem.comvulcanchem.com The intricate structure of this compound is the result of a series of complex enzymatic reactions, including cyclization, oxidation, and rearrangement.
Squalene Oxidative Cyclization Mechanisms
The biosynthesis is initiated by the cyclization of squalene. In most cases, squalene is first oxidized to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase. researchgate.netnih.gov This epoxide then undergoes a proton-initiated cyclization cascade catalyzed by oxidosqualene cyclases, leading to the formation of various polycyclic triterpene scaffolds. nih.govrsc.org The conformation of the squalene molecule during cyclization plays a critical role in determining the stereochemistry of the resulting sterol. rsc.org Within the Schisandraceae family, this process gives rise to both lanostane and cycloartane-type triterpenoids. psu.edu The formation of these foundational skeletons is a critical branching point that dictates the subsequent structural diversification.
Oxidative Modifications and Rearrangement Processes
Following the initial cyclization, the triterpene backbone undergoes extensive oxidative modifications and rearrangements, which are characteristic of schinortriterpenoids. psu.edu These processes are often catalyzed by a variety of enzymes, including cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases, which are known to be involved in the biosynthesis of diverse natural products. mdpi.comnih.govnih.gov These enzymes introduce hydroxyl groups and other oxygen functionalities at various positions on the triterpene scaffold. nih.gov These oxidative steps are crucial for subsequent bond cleavages and skeletal rearrangements that lead to the unique architecture of kadlongilactones. The high degree of oxygenation is a hallmark of triterpenoids from the Kadsura genus. mdpi.com
Mechanistic Insights into Lactone Ring Formation
A key feature of this compound is the presence of lactone rings. nih.gov Lactones are cyclic esters formed from the intramolecular esterification of a hydroxy carboxylic acid. mdpi.com The formation of these rings in triterpenoids is a significant biosynthetic event. The mechanism likely involves the oxidation of a methyl group or a methylene (B1212753) group to a carboxylic acid, followed by an intramolecular cyclization with a hydroxyl group located elsewhere on the molecule. researchgate.net The formation of seven-membered lactone rings, as seen in some terpenoids, can occur through processes like iodo-lactonization in synthetic chemistry, suggesting that enzymatic versions of such cyclizations are plausible in nature. researchgate.netacs.org The specific enzymes and intermediates involved in the lactone ring formation of this compound are yet to be fully elucidated but are a critical area of ongoing research.
Comparative Biosynthesis with Other Kadsura Triterpenoids
The genus Kadsura is a rich source of structurally diverse triterpenoids, providing a valuable context for understanding the biosynthesis of this compound. nih.govresearchgate.net The co-occurrence of various triterpenoid (B12794562) skeletons, such as lanostanes, cycloartanes, and numerous rearranged nortriterpenoids like the kadlongilactones, suggests a shared early biosynthetic pathway followed by divergent, skeleton-specific modification pathways. psu.eduacgpubs.orgnih.gov For instance, the biosynthesis of other kadlongilactones, such as Kadlongilactone A and B, which share the same core hexacyclic skeleton, likely proceeds through a similar pathway. nih.gov Comparative studies of the enzymes and genes involved in the biosynthesis of these related compounds in different Kadsura species can provide crucial insights into the evolution of these complex metabolic pathways. cabidigitallibrary.org
Biosynthetic Implications for Natural Product Diversity
The intricate biosynthetic pathway leading to this compound is a testament to the remarkable chemical diversity generated by plant metabolic pathways. The combination of cyclization, extensive oxidative modifications, skeletal rearrangements, and lactone formations results in a molecule with a highly complex and unique three-dimensional structure. rsc.org Understanding these biosynthetic principles not only sheds light on the evolution of chemical diversity in the plant kingdom but also provides a roadmap for the bioengineering of novel natural products. frontiersin.org The elucidation of the complete biosynthetic pathway of this compound could enable the heterologous production of this and related compounds in microbial or plant-based systems, facilitating further investigation of their biological activities and potential therapeutic applications.
Synthetic Strategies Towards Kadlongilactone E and Analogs
Rationale for Total Synthesis in Natural Product Research
The total synthesis of natural products is a cornerstone of organic chemistry, serving purposes far beyond the simple replication of a molecule. wikipedia.orgchinesechemsoc.org One of the primary drivers is structural verification. chinesechemsoc.org Molecules isolated from natural sources, often in minute quantities, can have their structures misassigned; a successful total synthesis provides unambiguous confirmation of the proposed connectivity and stereochemistry. acs.org
Furthermore, total synthesis is the principal driving force for discovering and developing new chemical reactions and synthetic strategies. chinesechemsoc.orgpnas.org The unique and complex arrangement of atoms in a target like Kadcoccitane E compels chemists to invent novel methods for bond formation and functional group manipulation, thereby enriching the entire field of organic synthesis. acs.org
Perhaps most importantly in a modern context, total synthesis provides a scalable and reliable supply of rare natural products for in-depth biological and pharmacological investigation. chinesechemsoc.orgacs.org It also opens the door to medicinal chemistry efforts through the creation of simplified or modified analogs, which is crucial for identifying the core structural components responsible for biological activity—a process known as structure-activity relationship (SAR) studies. nih.govrsc.org By systematically altering the molecule's structure, chemists can design new compounds with improved potency, selectivity, or pharmacokinetic properties. pnas.org
Retrosynthetic Analysis of the Kadlongilactone E Scaffold
While a complete de novo total synthesis of Kadcoccitane E has not been reported, a plausible retrosynthetic analysis can be proposed based on bio-inspired synthetic efforts toward closely related family members, such as Kadcoccitane H. nih.gov The analysis hinges on disconnecting the complex 6/6/5/6-fused tetracyclic core back to a more common and accessible starting material.
The proposed retrosynthesis begins by simplifying the highly functionalized side chains and the extended π-conjugated system present in the final molecule. A key strategic disconnection involves a biomimetic Wagner-Meerwein rearrangement, which allows for the deconstruction of the unique 6/6/5/6 fused ring system of the kadcoccitanes back to a more conventional lanostane (B1242432) framework. This leads to a key tetracyclic intermediate. Further disconnections would simplify this intermediate by removing functional groups, ultimately tracing the origin of the scaffold back to the readily available tetracyclic triterpenoid (B12794562), lanosterol . This biomimetically-inspired approach leverages a complex, commercially available starting material that already possesses much of the required stereochemical information, significantly shortening the synthetic sequence.
| Retrosynthetic Step | Forward Reaction Type | Precursor Molecule |
| Kadcoccitane E | Functional Group Interconversion | Functionalized Tetracyclic Core |
| Functionalized Tetracyclic Core | Wagner-Meerwein Rearrangement | Lanostane-type Alcohol |
| Lanostane-type Alcohol | Multi-step Functionalization | Lanosterol |
Biomimetic and Semisynthetic Approaches
Biomimetic synthesis, which seeks to mimic nature's own synthetic pathways, offers an elegant and often efficient route to complex natural products. rsc.org For the kadcoccitane family, a biosynthetic pathway has been proposed that originates from lanosterol. nih.gov This hypothesis provided the direct inspiration for the successful semisynthesis of Kadcoccitane H. nih.gov
The synthetic route starts with commercially available lanosterol, a tetracyclic triterpenoid that serves as a biosynthetic precursor in nature. nih.govnih.gov The laboratory synthesis effectively mimics the proposed natural pathway by inducing a key skeletal rearrangement via a carbocation intermediate, which is central to the formation of the unique kadcoccitane core. nih.gov This semisynthetic approach is highly advantageous as it uses a starting material that is already sterically complex and enantiomerically pure, bypassing the need to construct the tetracyclic system from scratch. nih.gov
Advances in Analog Synthesis for Structure-Activity Relationship Studies
A primary motivation for developing a synthetic route to a natural product is to enable the synthesis of analogs for structure-activity relationship (SAR) studies. chinesechemsoc.orgdrugdesign.org SAR studies are crucial for identifying which parts of a molecule are essential for its biological activity and for optimizing its properties to develop potential therapeutic agents. nih.govnih.gov
The synthetic strategy developed for Kadcoccitane H provides a clear blueprint for creating a wide array of analogs. nih.gov The key tetracyclic diene intermediate is a branch point from which numerous derivatives can be generated. By modifying the reagents and reaction conditions used in the subsequent functionalization steps, chemists can selectively alter different positions on the molecular scaffold. For example, the complex cascade initiated by selenium dioxide could potentially be modified to produce alternative oxidation patterns. nih.gov
Furthermore, the terminal carboxylic acid and aldehyde groups of Kadcoccitane E serve as handles for further chemical modification. These functional groups could be converted into esters, amides, or other functionalities, allowing for a systematic exploration of how changes in polarity and hydrogen-bonding capacity affect biological function. Such a "diverted total synthesis" approach is a powerful tool in modern medicinal chemistry for transforming a biologically active natural product into a viable drug candidate. rsc.org
Structure Activity Relationship Sar Studies of Kadlongilactone E and Its Derivatives
Identification of Pharmacophoric Elements for Biological Activity
Pharmacophore modeling aims to identify the essential spatial arrangement of molecular features that are necessary for a compound to exert a specific biological activity. For Kadlongilactone E and related triterpenoids, several key structural motifs have been identified as critical for their cytotoxic properties.
The α,β-unsaturated lactone ring is a prominent and critical feature for the biological activity of many natural products. In the context of this compound and related compounds, this moiety is a key contributor to their cytotoxicity. The electrophilic nature of the α,β-unsaturated system makes it a reactive site for Michael addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. rsc.org This covalent interaction can lead to the irreversible inhibition of key enzymes or proteins within cancer cells, ultimately triggering apoptosis or cell cycle arrest.
Studies on various triterpenoids have consistently shown that the presence of an α,β-unsaturated carbonyl group significantly enhances their potency. nih.gov For instance, research on seco-cycloartane-type triterpenoids, which are structurally related to Kadlongilactones, suggests that the α,β-unsaturated δ-lactone group at the C-17 position is likely responsible for their potent antiproliferative effects against cancer cell lines like MCF-7. rsc.org The reactivity of this moiety can be modulated by the surrounding chemical environment, but its presence is often a prerequisite for significant cytotoxic activity. rsc.org
A comprehensive review of plant-derived triterpenoids highlights the nuanced role of hydroxyl groups in determining cytotoxicity. rsc.org For example, the introduction of a hydroxyl group at certain positions, such as C-15, has been shown to increase cytotoxicity in some lanostane-type triterpenoids. oncotarget.com Conversely, the presence of a hydroxyl group at other positions, like C-7, may reduce cytotoxic activity. rsc.org In a study of Ganoderma lucidum triterpenoids, the presence of a hydroxyl group at C-15 was confirmed, and its β-orientation was determined, with compounds containing this feature showing cytotoxicity. oncotarget.com
The methoxyl groups also contribute to the SAR profile. Their presence can affect the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes. While a methoxy (B1213986) group at C-28 was found not to significantly influence cytotoxicity in one study of ursane-type triterpenoids, the specific impact of the methoxyl groups in this compound at positions C-3 and C-12 requires further targeted investigation. rsc.orgnih.gov The interplay between these various oxygenated functional groups creates a complex SAR landscape where subtle structural changes can lead to significant differences in biological activity.
The following table summarizes the cytotoxic activity of this compound and related compounds, illustrating the potent effects associated with this structural class.
| Compound | Cell Line | IC50 (µM) |
| Kadlongilactone A | K562 | 0.1 |
| Bel-7402 | 0.1 | |
| A549 | 1.0 | |
| Kadlongilactone B | K562 | 0.1 |
| Bel-7402 | 0.1 | |
| A549 | 1.0 | |
| This compound | HT-29 | 0.49 - 3.61 |
| A549 | 0.49 - 3.61 | |
| K562 | 0.49 - 3.61 | |
| Longipedlactone A | K562 | 0.1 |
| Bel-7402 | 0.1 | |
| A549 | 1.0 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. phmethods.net These models can then be used to predict the activity of new, unsynthesized derivatives, thereby accelerating the drug discovery process.
For complex molecules like this compound, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.gov These approaches analyze the steric and electrostatic fields surrounding the molecules to identify regions where modifications are likely to enhance or diminish activity.
In a typical 3D-QSAR study on lanostane-type triterpenoids, a set of structurally related compounds with known cytotoxic activities is selected. oncotarget.comnih.gov The three-dimensional structures of these molecules are aligned, and their steric and electrostatic properties are calculated and mapped onto a grid. Statistical methods, such as Partial Least Squares (PLS) analysis, are then used to build a model that correlates these 3D properties with the observed biological activity. nih.gov The resulting QSAR models can be visualized as contour maps, indicating areas where bulky or electron-withdrawing/donating groups would be favorable or unfavorable for activity. researchgate.net
A robust and validated QSAR model can serve as a powerful predictive tool for the rational design of new derivatives with improved potency. nih.gov By analyzing the QSAR model's contour maps, medicinal chemists can identify specific positions on the this compound scaffold where modifications are likely to enhance its cytotoxic effects. For example, if a 3D-QSAR model indicates that a sterically bulky, electropositive group is favored in a particular region, new derivatives incorporating such features can be synthesized and tested. researchgate.net
Studies on other triterpenoids have successfully used this approach. For instance, 3D-QSAR models for lanostane-type triterpenoids from Ganoderma lucidum have been developed to provide a theoretical foundation for designing novel therapeutic compounds. oncotarget.comnih.govnih.gov These models have shown good statistical correlation and predictive power, demonstrating the feasibility of applying such computational methods to the Kadlongilactone family of compounds to guide the synthesis of more effective anticancer agents. nih.gov
Stereochemical Influence on Biological Activity
The complex three-dimensional structure of this compound features numerous stereocenters, and the specific spatial arrangement of atoms (stereochemistry) can have a profound impact on its biological activity. nih.gov Different stereoisomers of a molecule can exhibit vastly different potencies, as their shape dictates how well they can bind to their biological targets. michberk.com
For triterpenoids from the Schisandraceae family, to which this compound belongs, stereochemistry is known to be a critical determinant of cytotoxicity. For example, a study on the related compounds kadcoccinone D and kadcoccinone E found that the stereochemistry of an epoxide group significantly influenced cytotoxicity, with the (23S, 24R) configuration showing greater activity than the (23R, 24S) configuration. nih.gov
Furthermore, research on kadlongilactones A and D revealed that a change in the stereochemistry at a single position can have a significant conformational impact on the entire molecule. acs.org Specifically, when the hydroxyl group at C-16 changes from an α- to a β-orientation, ring D of the molecule inverts from a half-chair to a half-boat conformation. Such a dramatic change in the molecule's three-dimensional shape would almost certainly affect its interaction with a biological target, thereby altering its activity. This highlights the critical importance of controlling the stereochemistry during the synthesis of any new derivatives of this compound to ensure optimal biological activity.
Analog Design and Synthetic Modifications for Potency Modulation
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific structure-activity relationship (SAR) studies focused on this compound. Research detailing the systematic design, synthesis, and subsequent evaluation of a series of this compound analogs to modulate its biological potency has not been published.
While the parent compound, this compound, and its close analog, Kadlongilactone A, have been identified as possessing significant cytotoxic effects, dedicated research into the targeted modification of their chemical structures to enhance or understand this potency is not available. Current time information in Bangalore, IN. The synthesis of the core ABC ring system of kadlongilactones has been reported, which is a crucial step for the future generation of analogs, but this work has not yet been extended to a full SAR study of this compound. nih.gov
General principles from broader triterpenoid (B12794562) SAR studies suggest that modifications to various parts of the triterpenoid scaffold, such as the A-ring or the side chain, can significantly impact cytotoxicity. rsc.org For instance, in a related nortriterpenoid, Micrandilactone I, the presence of a hydroxyl group at the C15 position is thought to be a potential contributor to its activity when compared to Kadlongilactone A, which possesses a C14-C15 epoxide ring. rsc.org This suggests that modifications in this region of the this compound molecule could be a promising area for future analog design and potency modulation studies.
However, without specific research on this compound, any discussion on the detailed design and synthetic modification for potency modulation would be speculative. No data tables with comparative biological activities of a series of this compound derivatives can be constructed based on the current body of scientific literature.
Further research is required to explore the chemical space around this compound to delineate the structural features crucial for its biological activity and to design novel analogs with potentially improved therapeutic properties.
Mechanistic Basis of Biological Activities of Kadlongilactone E in Pre Clinical Models
Investigations into Cytotoxic Mechanisms
The cytotoxic activity of Kadlongilactone E is primarily attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. vulcanchem.com This process is characterized by a series of well-defined morphological and biochemical events that ultimately lead to the dismantling of the cell.
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comassaygenie.com The extrinsic pathway is activated by the binding of extracellular death ligands to their corresponding cell surface receptors, while the intrinsic pathway is triggered by various intracellular stress signals, such as DNA damage or oxidative stress. mdpi.comassaygenie.com Mechanistic studies suggest that this compound primarily induces apoptosis through the intrinsic pathway. vulcanchem.com This involves the regulation of proteins belonging to the B-cell lymphoma 2 (Bcl-2) family, which are key regulators of mitochondrial apoptosis. researchgate.netnih.gov
The activation of the mitochondrial pathway by this compound leads to the permeabilization of the outer mitochondrial membrane. vulcanchem.comnih.gov This critical event results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol. mdpi.comresearchgate.net Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. mdpi.comresearchgate.net
The activation of caspase-9, an initiator caspase, triggers a downstream proteolytic cascade involving the activation of executioner caspases, such as caspase-3. assaygenie.comthermofisher.com Studies have shown that treatment with this compound leads to a significant elevation of caspase-3 levels. vulcanchem.com This activation of the caspase cascade is a central event in the execution phase of apoptosis, responsible for the cleavage of numerous cellular proteins and the characteristic morphological changes of apoptotic cells. assaygenie.com
Table 1: Effect of this compound on Caspase-3 Activation
| Treatment | Fold Elevation in Caspase-3 (at 5 µM) |
|---|
Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. cellsignal.comresearchgate.net During apoptosis, PARP is specifically cleaved by activated caspase-3, separating its DNA-binding domain from its catalytic domain. cellsignal.comnih.gov This cleavage renders the enzyme inactive, preventing DNA repair and facilitating cellular disassembly. cellsignal.compromega.com The cleavage of PARP is widely considered a hallmark of apoptosis. researchgate.netthermofisher.com
Experimental evidence demonstrates that this compound treatment results in significant PARP cleavage. vulcanchem.com This serves as a key indicator of caspase-3 activation and confirms the induction of apoptosis by the compound.
Table 2: PARP Cleavage Induced by this compound
| Treatment | Percentage of PARP Cleavage (at 5 µM) |
|---|
Cellular Targets and Molecular Interactions
The biological activity of a compound is determined by its interactions with specific cellular components. longdom.orgopenaccessjournals.com Identifying the molecular targets of this compound is crucial for a comprehensive understanding of its mechanism of action.
While the complete interactome of this compound is still under investigation, its effects on the mitochondrial apoptosis pathway point towards members of the Bcl-2 family of proteins as key targets. vulcanchem.comnih.gov This family includes both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and the balance between these opposing factions determines the cell's fate. nih.gov The induction of the mitochondrial pathway by this compound suggests that it may either directly or indirectly promote the activity of pro-apoptotic Bcl-2 family members or inhibit the function of their anti-apoptotic counterparts. Further research using techniques like affinity chromatography and mass spectrometry could help in the precise identification of its direct binding partners. researchgate.netsnu.ac.kr
The cellular response to external stimuli is governed by intricate signaling pathways. longdom.org The activation of the mitochondrial apoptotic pathway by this compound indicates its ability to modulate signaling cascades that converge on the mitochondria. vulcanchem.com It is plausible that this compound influences upstream signaling pathways, such as those involving stress-activated protein kinases (e.g., JNK and p38 MAPK), which have been shown to play a role in apoptosis induction by other natural compounds. researchgate.net The modulation of these pathways can alter the expression and activity of Bcl-2 family proteins, thereby tipping the balance towards apoptosis. researchgate.net Further studies are required to delineate the specific signaling pathways that are perturbed by this compound, leading to the initiation of the apoptotic cascade.
Broader Pharmacological Activities of Kadlongilactones and Kadsura Triterpenoids
The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active compounds, primarily triterpenoids and lignans (B1203133). acgpubs.orgacgpubs.org Modern pharmacological research has identified triterpenoids as key components responsible for the medicinal effects of these plants, which have been used in traditional medicine for conditions like rheumatoid arthritis and gastrointestinal disorders. acgpubs.orgacgpubs.orgresearchgate.netdntb.gov.ua Among the various types of triterpenoids isolated, lanostane (B1242432) and cycloartane-types are the most abundant. acgpubs.orgacgpubs.org Pre-clinical studies have revealed a wide spectrum of pharmacological activities for these compounds, including anti-tumor, anti-HIV, antioxidant, anti-inflammatory, hepatoprotective, and anti-trypanosomal effects. acgpubs.orgacgpubs.orgdntb.gov.uamdpi.com The complex and often unique chemical structures of triterpenoids from Kadsura, such as the kadlongilactones, have attracted significant attention from researchers for the development of new therapeutic agents. mdpi.compsu.edu
Anti-tumor Potentials beyond Cytotoxicity
Triterpenoids derived from the Kadsura genus have demonstrated significant anti-tumor activities that extend beyond direct cytotoxicity. acgpubs.orgacgpubs.org While many compounds show potent cytotoxic effects against various cancer cell lines, research also points towards mechanisms involving the inhibition of proliferation and angiogenesis.
This compound, along with Kadlongilactone A, has been reported to exhibit strong cytotoxic effects on human colon adenocarcinoma (HT-29), human lung adenocarcinoma (A549), and human chronic myelogenous leukemia (K562) cell lines, with IC₅₀ values ranging from 0.49 to 3.61 μM. mdpi.com Similarly, Kadlongilactones A and B showed significant inhibitory effects against K562 cells. nih.govnih.gov Other related triterpenoids, such as xuetonglactones E and F from Kadsura heteroclita, were found to be potently cytotoxic against human cervical cancer (HeLa) and human gastric cancer (BGC 823) cells. mdpi.com Furthermore, lanostane-type triterpenoids like seco-coccinic acids, isolated from the roots of Kadsura coccinea, displayed anti-proliferative effects on human leukemia HL-60 cells. medicinacomplementar.com.bracs.org
Beyond direct cell killing, some triterpene acids have been found to inhibit tumor angiogenesis, a critical process for tumor growth and metastasis. medicinacomplementar.com.br For instance, certain triterpenes can suppress the expression of key angiogenic factors like VEGF-A, thereby reducing microvessel density within tumors. medicinacomplementar.com.br This suggests that the anti-tumor potential of Kadsura triterpenoids is multifaceted, involving not only the induction of cancer cell death but also the disruption of the tumor's support systems.
Table 1: Cytotoxic and Anti-proliferative Activities of Selected Kadsura Triterpenoids
| Compound | Source Organism | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|---|
| This compound | Kadsura longipedunculata | HT-29, A549, K562 | Strong cytotoxicity (IC₅₀: 0.49-3.61 μM) | mdpi.com |
| Kadlongilactone A | Kadsura longipedunculata | HT-29, A549, K562, Bel-7402 | Strong cytotoxicity (IC₅₀: 0.49-3.61 μM), Potent cytotoxicity (IC₅₀ < 0.1-1.0 µmol/L) | mdpi.comnih.gov |
| Kadlongilactone B | Kadsura longipedunculata | K562, Bel-7402, A549 | Significant inhibitory effects, Potent cytotoxicity (IC₅₀ < 0.1-1.0 µmol/L) | nih.govnih.gov |
| Xuetonglactone E & F | Kadsura heteroclita | HeLa, BGC 823 | Potent cytotoxic activities | mdpi.com |
Exploration of Anti-inflammatory Modulations
Several triterpenoids and other compounds from the Kadsura genus have been investigated for their anti-inflammatory properties. researchgate.net These studies often focus on the inhibition of key inflammatory mediators like nitric oxide (NO).
Research has shown that compounds from Kadsura can modulate inflammatory pathways. For example, Kadlongilignan C and Kadlongilignan D, isolated from the roots of K. longipedunculata, demonstrated potent inhibitory effects on the production of NO in lipopolysaccharide-induced murine macrophages. mdpi.com A study on Kadsura japonica identified Kadlongilactone B as a potent anti-neuroinflammatory agent. nih.gov It exhibited a significant ability to inhibit NO production in LPS-stimulated BV2 microglial cells (IC₅₀ = 0.87 μg/mL) and was found to act by attenuating the inflammatory transcription factor p65NF-κB. nih.gov The antioxidant properties of Kadsura and related Schisandra compounds are also closely linked to their anti-inflammatory effects, often involving the regulation of the NF-κB and Nrf2 signaling pathways. nih.govfrontiersin.org
Table 2: Anti-inflammatory Activity of Selected Kadsura Compounds
| Compound | Source Organism | Model System | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Kadlongilactone B | Kadsura japonica | LPS-stimulated BV2 microglial cells | Inhibition of NO production (IC₅₀ = 0.87 μg/mL), attenuation of p65NF-κB | nih.gov |
| Kadlongilignan C | Kadsura longipedunculata | LPS-induced murine macrophages | Inhibition of NO production (36.3% inhibition) | mdpi.com |
Research on Anti-HIV Activity
One of the most prominent biological activities reported for triterpenoids from the Kadsura genus is their anti-HIV potential. acgpubs.orgacgpubs.orgacgpubs.org Various compounds have been shown to inhibit HIV replication or target key viral enzymes like HIV-1 protease.
Bioassay-directed fractionation of extracts from Kadsura lancilimba led to the identification of Lancilactone C as a potent anti-HIV agent, inhibiting HIV replication with an EC₅₀ value of 1.4 µg/mL and a therapeutic index greater than 71.4. nih.govacs.org Other triterpenoids from the genus, such as Angustific acid A from Kadsura angustifolia, also exhibited inhibitory activity against HIV. mdpi.com
Further research into the mechanism of action revealed that some Kadsura triterpenoids directly target the HIV-1 protease, an enzyme essential for viral maturation. Two seco-lanostane triterpenoids isolated from Kadsura coccinea were found to be significant inhibitors of HIV-1 protease, with IC₅₀ values of 1.0 µM and 0.05 µM, respectively. ijpsonline.comijpsonline.com These findings highlight the potential of Kadsura triterpenoids as scaffolds for the development of novel anti-HIV drugs. acgpubs.orgijpsonline.comijpsonline.com
Table 3: Anti-HIV Activity of Triterpenoids from Kadsura Species
| Compound | Source Organism | Type of Activity | Potency (EC₅₀ or IC₅₀) | Reference(s) |
|---|---|---|---|---|
| Lancilactone C | Kadsura lancilimba | HIV replication inhibition | EC₅₀ = 1.4 µg/mL | nih.govacs.orgmdpi.com |
| 3,4-seco-9βH-lanost-4(28),7,24-trien-3-oic acid | Kadsura coccinea | HIV-1 protease inhibition | IC₅₀ = 1.0 µM | ijpsonline.comijpsonline.com |
| 24(E)-3,4-seco-9βH-lanost-4(28),7,24-trien-3,26-dioic acid | Kadsura coccinea | HIV-1 protease inhibition | IC₅₀ = 0.05 µM | ijpsonline.comijpsonline.com |
Studies on Antioxidant Effects
Triterpenoids and other phytochemicals from the Kadsura genus possess notable antioxidant properties. acgpubs.orgacgpubs.org This activity is believed to contribute significantly to the other pharmacological effects observed, such as anti-inflammatory and photo-protective actions. nih.govfrontiersin.orgnih.gov
Studies have shown that various compounds can scavenge free radicals and prevent oxidative damage. For instance, several lignans isolated from K. longipedunculata were found to prevent iron-induced lipid peroxidation in liver microsomes. mdpi.com Research on Schisandra chinensis, a related plant, identified multiple components, including kadlongilactone F, as having strong antioxidant effects. nih.gov These effects are often associated with their anti-inflammatory activities. nih.govfrontiersin.orgresearchgate.net Extracts from Kadsura coccinea have also demonstrated significant radical scavenging activity, which was linked to their ability to protect skin cells from UV-induced damage, suggesting their potential use in cosmetics and dermatology. nih.gov
Investigations into Other Enzyme Inhibition Activities
Beyond targeting HIV protease, triterpenoids from Kadsura have been found to inhibit a range of other enzymes implicated in various diseases, including diabetes and Alzheimer's disease. nih.gov
Extracts from Kadsura species have demonstrated strong inhibitory activity against key enzymes involved in carbohydrate metabolism. mdpi.com Specifically, extracts from Kadsura coccinea and Kadsura heteroclita were shown to inhibit α-glucosidase and α-amylase, enzymes that are targeted in the management of diabetes. mdpi.com The same study also revealed that these extracts could inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase (BACE-1), which are key enzymatic targets in Alzheimer's disease research. mdpi.com
In a separate study, two new triterpenoids, Kadsuricoccin A and Kadsuricoccin B, isolated from the stems of Kadsura coccinea, were identified as potent acetylcholinesterase inhibitors. nih.gov This growing body of evidence suggests that Kadsura triterpenoids have the potential to act on multiple enzymatic targets, broadening their therapeutic applicability.
Table 4: Inhibition of Various Enzymes by Kadsura Compounds/Extracts
| Compound/Extract | Source Organism | Target Enzyme(s) | Relevance | Reference(s) |
|---|---|---|---|---|
| K. coccinea & K. heteroclita Extracts | Kadsura coccinea, K. heteroclita | α-glucosidase, α-amylase | Diabetes | mdpi.com |
| K. coccinea & K. heteroclita Extracts | Kadsura coccinea, K. heteroclita | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Beta-secretase (BACE-1) | Alzheimer's Disease | mdpi.com |
| Kadsuricoccin A | Kadsura coccinea | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |
Anti-trypanosomal Activity Studies
Preliminary research indicates that compounds isolated from Kadsura may possess activity against trypanosomes, the protozoan parasites responsible for diseases like African Trypanosomiasis. dntb.gov.uamdpi.com While this area is less explored compared to the anti-tumor or anti-HIV activities of the genus, it represents a promising avenue for future investigation.
A comprehensive review of the pharmacological activities of Kadsura longipedunculata highlighted anti-trypanosomal activity as one of the properties of compounds isolated from the plant. dntb.gov.uamdpi.com The urgent need for new, effective, and less toxic drugs against trypanosomiasis makes natural products a valuable source for lead compounds. nih.govresearchgate.net Although specific studies detailing the anti-trypanosomal effects of this compound have not been identified, the reported activity for compounds from its source plant warrants further investigation into this potential therapeutic application. dntb.gov.uamdpi.com
Pre-clinical Study Design and Methodologies
The pre-clinical evaluation of this compound involves a structured approach, beginning with foundational in vitro assays to determine its biological activity at a cellular level. Promising results from these initial tests then warrant further investigation through in vivo models to assess efficacy and physiological effects in a living organism. Complementing these studies, pharmacokinetic and pharmacodynamic analyses provide crucial data on the compound's behavior within the body, guiding the design of future clinical trials.
In vitro Cellular Assays
In vitro cellular assays are fundamental in the initial stages of pre-clinical research, offering a controlled environment to investigate the direct effects of a compound on specific cell types. These assays are crucial for determining cytotoxic potential, mechanisms of action, and for screening anti-inflammatory properties.
Initial studies on this compound have demonstrated its cytotoxic effects across various cancer cell lines. mdpi.com The MTT assay, a colorimetric method that measures metabolic activity, is a common technique used to assess cell viability and proliferation. researchgate.netnih.gov In such assays, this compound has shown significant cytotoxicity against human colorectal adenocarcinoma (HT-29), human lung carcinoma (A549), and human chronic myelogenous leukemia (K562) cell lines, with IC50 values—the concentration required to inhibit the growth of 50% of cells—ranging from 0.49 to 3.61 μM. mdpi.com This indicates a potent ability to inhibit the growth of these cancer cells.
To elucidate the anti-inflammatory potential of this compound, various in vitro models can be employed. mdpi.comresearchgate.net One common approach involves using macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.comnih.gov The efficacy of this compound can then be quantified by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). nih.govfrontiersin.org Another method is the protein denaturation assay, which assesses the ability of a compound to prevent the denaturation of proteins like albumin, a hallmark of inflammation. researchgate.net
Table 1: In vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| HT-29 | Colorectal Adenocarcinoma | 0.49 - 3.61 mdpi.com |
| A549 | Lung Carcinoma | 0.49 - 3.61 mdpi.com |
| K562 | Chronic Myelogenous Leukemia | 0.49 - 3.61 mdpi.com |
In vivo Preclinical Models and Efficacy Assessment
Following promising in vitro results, in vivo preclinical models are essential for evaluating the efficacy and physiological effects of this compound in a complex biological system. probiocdmo.com These studies typically involve animal models that are designed to mimic human diseases, particularly cancer. nih.govmedwinpublishers.com
For assessing the anti-tumor activity of this compound, rodent models are commonly used. nih.govunice.fr One such model is the xenograft model, where human cancer cells, such as the HT-29 or A549 lines that showed susceptibility in vitro, are implanted into immunodeficient mice. probiocdmo.comnih.gov The efficacy of this compound is then evaluated by monitoring tumor growth, size, and weight over a specified treatment period. unice.fr Another approach is the use of chemically-induced tumor models, where a carcinogen is administered to induce tumor formation, providing insights into the compound's potential to inhibit cancer development. medwinpublishers.com
In the context of inflammation, animal models like the rat adjuvant-induced arthritis model can be utilized. nih.gov Efficacy is assessed by measuring reductions in paw edema, an indicator of inflammation, and by analyzing the levels of pro-inflammatory cytokines in the blood. nih.gov
The assessment of efficacy in these in vivo models is multifaceted. It includes the measurement of tumor regression or inhibition of growth, as well as the analysis of biomarkers related to the compound's mechanism of action. plos.org Histopathological examination of tumor tissues can reveal cellular changes, such as apoptosis (programmed cell death) or inhibition of angiogenesis (the formation of new blood vessels that supply tumors). wikipedia.org
Table 2: Common In vivo Preclinical Models for Efficacy Assessment
| Model Type | Application | Key Assessment Parameters |
|---|---|---|
| Xenograft Models probiocdmo.comnih.gov | Anti-tumor Efficacy | Tumor volume and weight, survival rate, biomarker analysis |
| Chemically-Induced Tumor Models medwinpublishers.com | Carcinogenesis Inhibition | Tumor incidence and multiplicity, histopathology |
| Adjuvant-Induced Arthritis Models nih.gov | Anti-inflammatory Efficacy | Paw edema, cytokine levels, joint integrity |
Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development
Pharmacokinetics (PK) and pharmacodynamics (PD) are critical components of preclinical development that bridge the gap between initial efficacy studies and potential clinical applications. frontiersin.orgnih.gov PK describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME), while PD describes what the drug does to the body, relating drug concentration to its therapeutic effect. wikipedia.org
The preclinical PK profile of this compound would be determined through studies in animal models, typically rats or mice. mdpi.com These studies involve administering the compound and then collecting blood and tissue samples at various time points to measure its concentration. Key parameters derived from these studies include bioavailability (the fraction of the administered dose that reaches systemic circulation), clearance (the rate at which the drug is removed from the body), volume of distribution (the extent to which the drug distributes into tissues), and half-life (the time it takes for the drug concentration to reduce by half). nih.govsygnaturediscovery.com
In vitro ADME assays can provide early insights into a compound's likely PK properties. sygnaturediscovery.com For instance, assays using liver microsomes or hepatocytes can predict metabolic stability, a key determinant of a drug's half-life in the body. sygnaturediscovery.com Permeability assays, such as the Caco-2 cell model, can help predict oral absorption. sygnaturediscovery.com
Pharmacodynamic studies aim to establish a relationship between the concentration of this compound at the site of action and its observed biological effect, such as tumor growth inhibition or reduction in inflammatory markers. nih.gov By integrating PK and PD data, a PK/PD model can be developed to help predict the optimal dosing regimen to achieve the desired therapeutic effect while minimizing potential toxicity. frontiersin.org This modeling is crucial for translating preclinical findings to human clinical trials. nih.gov
Table 3: Key Pharmacokinetic and Pharmacodynamic Parameters
| Parameter Type | Parameter | Description |
|---|---|---|
| Pharmacokinetics (PK) wikipedia.org | Bioavailability | The proportion of a drug that enters the circulation when introduced into the body and is able to have an active effect. |
| Clearance | The rate at which a drug is removed from the body. | |
| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | |
| Half-life | The time required for the amount of a drug in the body to decrease by half. | |
| Pharmacodynamics (PD) nih.gov | EC50/IC50 | The concentration of a drug that gives half-maximal response/inhibition. |
| Emax | The maximal effect of a drug. | |
| Therapeutic Window | The range of drug dosages which can treat disease effectively without having toxic effects. |
Future Research and Translational Potential of this compound: A Prospective Outlook
This compound, a unique diterpenoid lactone, has emerged as a compound of interest within the scientific community. As research into its properties continues, several key areas have been identified as critical for future investigation to fully understand and harness its potential. This article outlines the prospective research directions and translational opportunities for this compound, focusing on advancements in its sourcing, production, and therapeutic application.
Q & A
Q. What spectroscopic methods are essential for structural elucidation of kadlongilactone E, and how are they applied?
this compound's structure is determined using 2D NMR (COSY, HMBC, HSQC) , mass spectrometry (HR-ESI-MS) , and X-ray crystallography . For example, Gao et al. (2008) resolved its rare E-ring aromatic system and lactone moieties via HMBC correlations between protons and carbons . Basic protocols include:
- NMR : Assign proton and carbon signals to map skeletal connectivity.
- Mass Spec : Confirm molecular formula (e.g., C₃₁H₄₀O₆ for this compound).
- Crystallography : Resolve absolute configuration for chiral centers.
Q. From which plant sources is this compound isolated, and what are the key extraction protocols?
this compound is primarily isolated from Kadsura coccinea (黑老虎) stems, collected in Yunnan, China. Extraction involves:
Q. What in vitro assays are used to evaluate this compound’s antitumor activity?
Standard assays include:
- MTT assay : Measures cell viability (IC₅₀) against leukemia (K562), hepatocellular carcinoma (Bel-7402), and lung cancer (A549) cell lines .
- Dose-response curves : Test concentrations ranging from 0.1–100 μM.
- Positive controls : Use doxorubicin or cisplatin to validate assay sensitivity.
Advanced Research Questions
Q. How do structural modifications (e.g., lactone rings, hydroxylation) influence this compound’s bioactivity?
SAR studies reveal:
- Lactone rings : Kadlongilactone A (IC₅₀ = 0.1 μM for K562) shows higher potency than non-lactone analogs, suggesting lactones enhance membrane permeability .
- Hydroxylation : Derivatives with hydroxyl groups at C-15 (e.g., kadlongilactone C) exhibit reduced activity (IC₅₀ = 3.61 μM), implying steric hindrance may limit target binding .
- Methodological approach : Semi-synthetic modification of isolated compounds followed by cytotoxicity screening.
Q. How can contradictory IC₅₀ values for this compound across studies be resolved?
Discrepancies (e.g., IC₅₀ = 0.1 μM in Gao et al. vs. 3.35 μM in Pu et al.) may arise from:
Q. What biosynthetic pathways are hypothesized for this compound’s rare carbon skeleton?
The cycloartane-type triterpenoid backbone likely originates from squalene-2,3-oxide cyclization. Key steps may include:
Q. What challenges exist in translating this compound’s in vitro activity to in vivo models?
Barriers include:
Q. How can researchers ensure reproducibility in isolating this compound from plant material?
Best practices:
- Standardized protocols : Publish detailed extraction steps (e.g., solvent ratios, column packing materials).
- Spectral data sharing : Deposit raw NMR and MS data in repositories like MetaboLights.
- Collaborative validation : Cross-validate isolates with independent labs .
Methodological Recommendations
- For structural studies : Combine NMR with computational tools (DFT calculations) to resolve ambiguous stereochemistry .
- For bioactivity : Use 3D tumor spheroids or patient-derived xenografts (PDX) to better mimic in vivo conditions .
- For biosynthesis : Leverage transcriptomics to identify cytochrome P450 enzymes involved in oxidation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
